molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B2949506
CAS No.: 143030-55-1
M. Wt: 238.088
InChI Key: GIMRDIDKYYDTBN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the bromobenzyl group attached to the triazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromobenzyl)-1H-1,2,4-triazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
  • 1-(4-Methylbenzyl)-1H-1,2,4-triazole
  • 1-(4-Fluorobenzyl)-1H-1,2,4-triazole

Uniqueness

1-(4-Bromobenzyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRDIDKYYDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 4-bromobenzyl bromide, 0.41 g of 1,2,4-triazole, 0.55 g of potassium carbonate and 33 mg of potassium iodide in 30 ml of acetone is stirred at 50° for 20 hours. The solid is removed by filtration and the solution is concentrated by evaporation. The resulting crude precursor (1) is purified by column chromatography (SiO2, hexane/ethyl acetate 1:1) and crystallised from ether; m.p. 77°-79°; 1H-NMR (CDCl3): δ=5.3 (2H,s), 7.15 and 7.5 (4H,m), 7.95 (1H,s), 8.08 (1H,m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

DMF and KOH (3.3 g, 58 mmol) were stirred together at rt for 5 minutes before adding 1,2,4-triazole (1 g, 14.5 mmol). After a further 30 minutes, the reaction mixture was cooled to 0° C. and 1-bromo-4-bromomethyl-benzene (7.2 g, 29 mmol) was added dropwise over 5 minutes. The reaction mixture was heated to 60° C., then cooled to rt, extracted with ethyl acetate and water, and subsequently dried over K2CO3. The solvent was evaporated to yield yellow-white crystals, which, upon repeated recrystallisation, (ethylacetate/isohexane) yielded 0.60 g of the sub-title compound as white crystals (62% isolated yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

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